molecular formula C15H22BrN3O2 B1403187 Tert-butyl 1-(5-bromopyridin-3-yl)piperidin-4-ylcarbamate CAS No. 1289019-36-8

Tert-butyl 1-(5-bromopyridin-3-yl)piperidin-4-ylcarbamate

Cat. No. B1403187
M. Wt: 356.26 g/mol
InChI Key: ICQKSTKJKGYNMU-UHFFFAOYSA-N
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Patent
US09260425B2

Procedure details

A solution of 3,5-dibromopyridine (0.400 g, 1.69 mmol), 4-(N-Boc-amino)-piperidine (0.238 g, 1.19 mmol), Tris(dibenzylideneacetone)dipalladium(0) (54 mg, 0.059 mmol), rac-2,2′-Bis(diphenylphosphino)-1,1′-binaphthyl (73.9 mg, 0.119 mmol), and Sodium-tert-butoxide (114 mg, 1.19 mmol) in Toluene (16.9 mL) was heated at 85° C. for 18 h. The reaction was filtered thru celite then rinsed with EtOAc. The crude product was purified by Isco (EtOAc/Hep eluted at 40%) to give tert-butyl 1-(5-bromopyridin-3-yl)piperidin-4-ylcarbamate (320 mg, 75.6% yield). ESI MS m/z=357.1 (M+1).
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
0.238 g
Type
reactant
Reaction Step One
Quantity
73.9 mg
Type
reactant
Reaction Step One
Quantity
114 mg
Type
reactant
Reaction Step One
Quantity
16.9 mL
Type
solvent
Reaction Step One
Quantity
54 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[N:4][CH:5]=[C:6]([Br:8])[CH:7]=1.[C:9]([NH:16][CH:17]1[CH2:22][CH2:21][NH:20][CH2:19][CH2:18]1)([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10].C1(P(C2C=CC=CC=2)C2C=CC3C(=CC=CC=3)C=2C2C3C(=CC=CC=3)C=CC=2P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.CC(C)([O-])C.[Na+]>C1(C)C=CC=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[Br:8][C:6]1[CH:7]=[C:2]([N:20]2[CH2:19][CH2:18][CH:17]([NH:16][C:9](=[O:10])[O:11][C:12]([CH3:14])([CH3:13])[CH3:15])[CH2:22][CH2:21]2)[CH:3]=[N:4][CH:5]=1 |f:3.4,6.7.8.9.10|

Inputs

Step One
Name
Quantity
0.4 g
Type
reactant
Smiles
BrC=1C=NC=C(C1)Br
Name
Quantity
0.238 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)NC1CCNCC1
Name
Quantity
73.9 mg
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=C(C2=CC=CC=C2C=C1)C1=C(C=CC2=CC=CC=C12)P(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
114 mg
Type
reactant
Smiles
CC(C)([O-])C.[Na+]
Name
Quantity
16.9 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
54 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction was filtered thru celite
WASH
Type
WASH
Details
then rinsed with EtOAc
CUSTOM
Type
CUSTOM
Details
The crude product was purified by Isco (EtOAc/Hep eluted at 40%)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=NC1)N1CCC(CC1)NC(OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 320 mg
YIELD: PERCENTYIELD 75.6%
YIELD: CALCULATEDPERCENTYIELD 75.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.